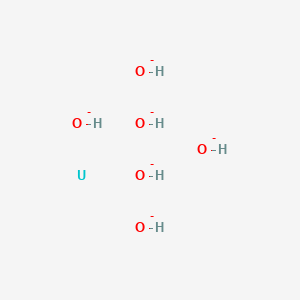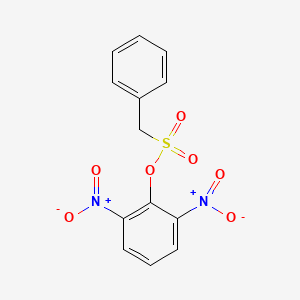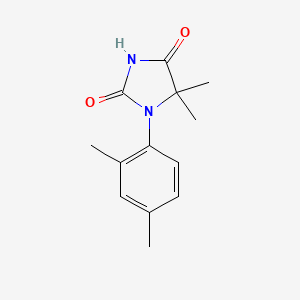
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole is a heterocyclic aromatic compound with the molecular formula C13H21N It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of ammonia . These reactions typically require mild conditions and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes. For example, the condensation of primary diols and amines can be catalyzed by a stable manganese complex, resulting in the formation of pyrroles with high selectivity and yield . Additionally, the use of ionic liquids as reaction media has been shown to enhance the regioselectivity and yield of pyrrole synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-substitution reactions can be achieved using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of N-alkylpyrroles.
Substitution: Formation of N-substituted pyrroles with various functional groups.
Aplicaciones Científicas De Investigación
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole, 1-butyl-: A similar compound with a butyl group at the nitrogen atom.
2-Butyl-1-ethenyl-1H-pyrrole: Another derivative with a similar structure but different substitution pattern.
Uniqueness
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
55847-31-9 |
|---|---|
Fórmula molecular |
C13H21N |
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
2-butyl-1-ethenyl-3-propylpyrrole |
InChI |
InChI=1S/C13H21N/c1-4-7-9-13-12(8-5-2)10-11-14(13)6-3/h6,10-11H,3-5,7-9H2,1-2H3 |
Clave InChI |
ZQTBBXRKNPLJFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=CN1C=C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


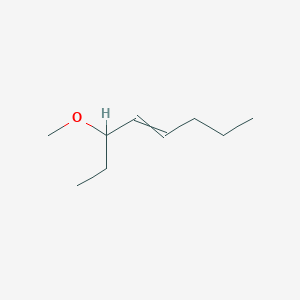
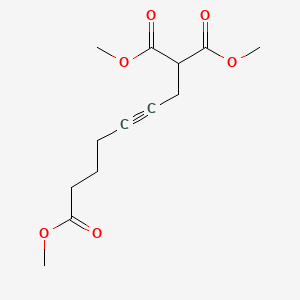
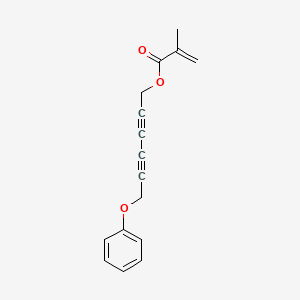
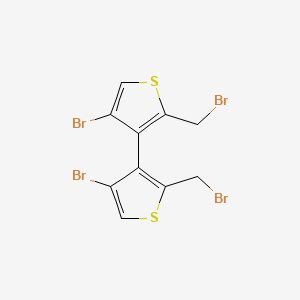
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)


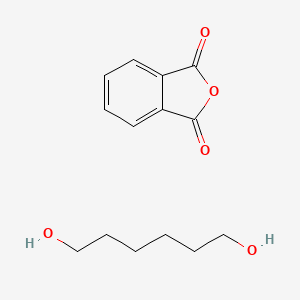

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

